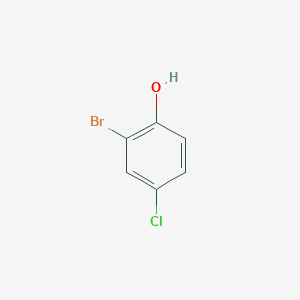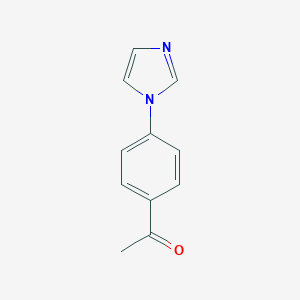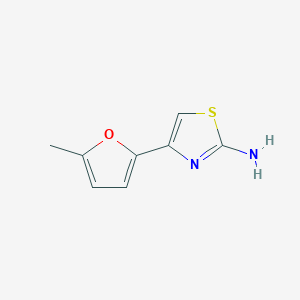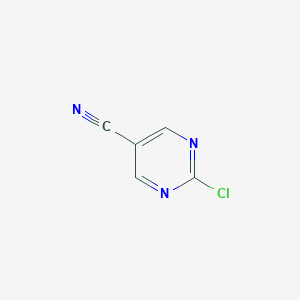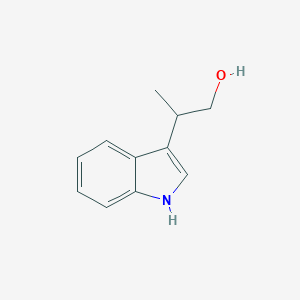
2-(1H-indol-3-yl)propan-1-ol
Descripción general
Descripción
2-(1H-indol-3-yl)propan-1-ol is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a 2,3-benzopyrrole structure. The indole moiety is a common framework in many natural products and pharmaceuticals, and modifications on this structure can lead to compounds with diverse biological activities .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, gold(I)-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes, which are structurally related to 2-(1H-indol-3-yl)propan-1-ol . Another approach involves the use of prop-2-ynylsulfonium salts in a sequential [1 + 4]- and [2 + 3]-annulation to access hexahydropyrrolo[3,2-b]indoles . Additionally, the total synthesis of an indolyl 1,2-propanediol alkaloid has been reported, which is relevant to the synthesis of 2-(1H-indol-3-yl)propan-1-ol .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, and X-ray crystallography is often used to determine their geometry. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate has been elucidated, showing that the indole ring is essentially planar and the crystal structure is stabilized by hydrogen bonds .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. The synthesis of 1,3,3-tri(1H-indol-3-yl)propan-1-one, for example, demonstrates the reactivity of indole with chalcone in the presence of lemon juice as a catalyst, leading to further derivatization into oxoketene gem-dithiol and 1,2-dithiole-3-thione . This showcases the potential for diverse chemical transformations starting from indole-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 2-(1H-indol-3-yl)propan-1-ol are influenced by their functional groups and molecular structure. These properties are important for understanding their behavior in biological systems and their potential as pharmaceutical agents. For instance, the antimicrobial activity of certain indole derivatives has been evaluated, indicating the significance of these properties in medicinal chemistry .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Lipase-Catalyzed Kinetic Resolution : A study by Borowiecki, Dranka, & Ochal (2017) discusses the enantioselective lipase-mediated acetylation of indolic alcohols, including 1-(1H-indol-1-yl)propan-2-ol, highlighting a new route towards N-(β-hydroxypropyl)indoles Borowiecki, Dranka, & Ochal (2017).
Antifungal Activity
- Design of Antifungal Agents : Guillon et al. (2011) synthesized and evaluated indol-3-ylmethylamino derivatives of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols for antifungal activity Guillon et al. (2011).
Adrenolytic Activity
- Synthesis and Adrenolytic Activity : Research by Groszek et al. (2009) focused on the synthesis and testing of various indole analogs, including 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ols, for their adrenolytic properties Groszek et al. (2009).
Androgen Receptor Antagonism
- Discovery of Indole Androgen Receptor Antagonists : A 2007 study by Lanter, Fiordeliso, et al. designed and synthesized novel 2-(1H-indol-2-yl)-propan-2-ols and evaluated their potential as androgen receptor antagonists Lanter, Fiordeliso, et al. (2007).
Serotonin Receptor Antagonism
- Advances in Antidepressants : Takeuchi, Kohn, et al. (2003) discovered a series of compounds, including 1-aryloxy-3-piperidinylpropan-2-ols, which exhibited dual 5-HT1A receptor antagonism and serotonin reuptake inhibition Takeuchi, Kohn, et al. (2003).
Catalytic Alkylation
- Alkylation of Cycloalkaneindoles : Sokolov et al. (2016) conducted studies on the catalytic alkylation of substituted indoles, forming various propan-2-ol conjugates Sokolov et al. (2016).
Pharmacokinetics
- Quantification and Pharmacokinetics Study : Walczak (2014) developed a method for the quantification of aminopropan-2-ol derivatives, including 2F109-(2RS)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, and assessed their pharmacokinetics in rats Walczak (2014).
Fluorescent Biomarkers
- Acute Toxicity and Cytotoxicity of Fluorescent Markers : Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from cardanol and glycerol, demonstrating their potential as fluorescent markers Pelizaro et al. (2019).
Direcciones Futuras
Future research could focus on improving the synthesis methods and exploring the potential applications of “2-(1H-indol-3-yl)propan-1-ol”. For instance, the eco-friendly synthesis method using citrus lemon juice could be optimized for better yield . Additionally, the compound’s affinity to adrenoceptors suggests potential applications in the treatment of cardiovascular disorders .
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-6,8,12-13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJNIKZTDTZGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



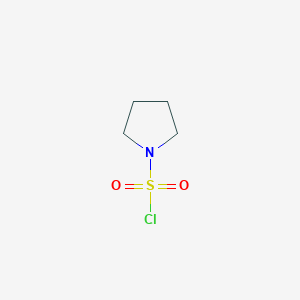
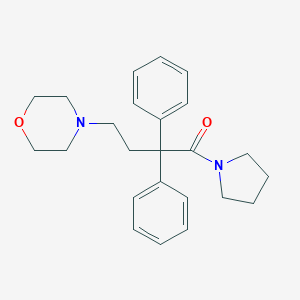
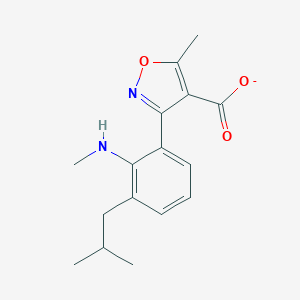


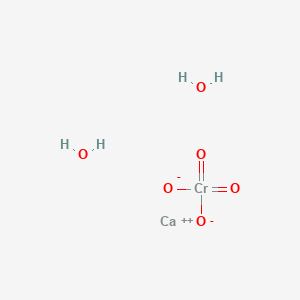
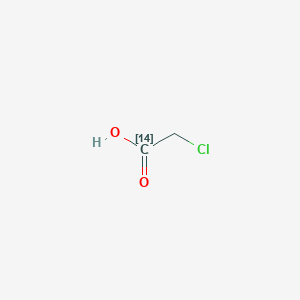
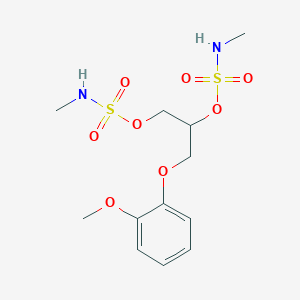
![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
